Voriconazole-13C3,d3
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Overview
Description
Voriconazole-13C3,d3 is a stable isotope-labeled compound used primarily in scientific research. It is a derivative of voriconazole, a triazole antifungal medication. The labeling with carbon-13 and deuterium (d3) allows for precise tracking and analysis in various experimental settings, particularly in pharmacokinetic studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Voriconazole-13C3,d3 involves the incorporation of carbon-13 and deuterium into the voriconazole molecule. This process typically starts with the synthesis of labeled precursors, which are then subjected to a series of chemical reactions to form the final product. The reaction conditions often involve the use of specific catalysts and solvents to ensure the incorporation of the isotopes at the desired positions in the molecule.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves rigorous quality control measures to ensure the purity and isotopic labeling of the final product. Advanced techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry are used to verify the compound’s composition and labeling efficiency.
Chemical Reactions Analysis
Types of Reactions
Voriconazole-13C3,d3 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often facilitated by oxidizing agents.
Reduction: The addition of hydrogen or removal of oxygen, typically using reducing agents.
Substitution: Replacement of one functional group with another, often using nucleophiles or electrophiles.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halides, nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce dehydrogenated forms of the compound.
Scientific Research Applications
Voriconazole-13C3,d3 is widely used in scientific research, including:
Chemistry: Used as a reference standard in analytical chemistry to study the behavior of voriconazole in various conditions.
Biology: Employed in metabolic studies to track the distribution and breakdown of voriconazole in biological systems.
Medicine: Utilized in pharmacokinetic studies to understand the absorption, distribution, metabolism, and excretion of voriconazole.
Industry: Applied in the development of new antifungal agents and in quality control processes to ensure the consistency of voriconazole formulations.
Mechanism of Action
Voriconazole-13C3,d3, like voriconazole, exerts its antifungal effects by inhibiting the enzyme cytochrome P450 14α-demethylase. This inhibition disrupts the synthesis of ergosterol, a critical component of fungal cell membranes, leading to cell membrane instability and ultimately fungal cell death. The labeled isotopes allow for detailed tracking of the compound’s interaction with its molecular targets and pathways.
Comparison with Similar Compounds
Similar Compounds
Voriconazole: The non-labeled parent compound used to treat fungal infections.
Posaconazole: Another triazole antifungal with a similar mechanism of action but a broader spectrum of activity.
Fluconazole: A first-generation triazole antifungal with a narrower spectrum of activity compared to voriconazole.
Uniqueness
Voriconazole-13C3,d3 is unique due to its isotopic labeling, which allows for precise tracking and analysis in research settings. This makes it an invaluable tool in pharmacokinetic studies and other scientific investigations where understanding the detailed behavior of voriconazole is crucial.
Biological Activity
Voriconazole, a triazole antifungal agent, is widely used in the treatment of invasive fungal infections. The compound Voriconazole-13C3,d3 is a stable isotopically labeled variant of voriconazole, utilized in pharmacokinetic studies and drug metabolism research. This article delves into the biological activity of this compound, highlighting its efficacy, pharmacokinetics, and clinical implications based on diverse research findings.
1. Efficacy Against Fungal Infections
Voriconazole exhibits potent antifungal activity against a range of pathogens, particularly Candida and Aspergillus species. Research has shown that voriconazole has a lower minimum inhibitory concentration (MIC) compared to other antifungals, making it a preferred choice for treating resistant strains.
Table 1: Comparative MIC Values of Voriconazole and Other Antifungals
Fungal Species | Voriconazole MIC90 (µg/mL) | Fluconazole MIC90 (µg/mL) | Itraconazole MIC90 (µg/mL) |
---|---|---|---|
Candida glabrata | 0.5 | 32 | 2 |
Candida krusei | 0.5 | 64 | 0.5 |
Aspergillus fumigatus | 1.0 | >64 | >64 |
The data indicates that voriconazole is significantly more effective against resistant strains of Candida, with MIC values demonstrating its superior activity compared to fluconazole and itraconazole .
2. Pharmacokinetics and Drug Monitoring
Voriconazole displays highly variable pharmacokinetics influenced by factors such as age, weight, and concurrent medications. A multicenter study involving 201 patients revealed that voriconazole concentrations below 1.7 mg/L were associated with higher treatment failure rates (26% vs. 7% for concentrations ≥1.7 mg/L) .
Table 2: Voriconazole Concentration and Clinical Outcomes
Concentration Range (mg/L) | Treatment Failure Rate (%) | Neurotoxic Adverse Events (%) |
---|---|---|
<1.7 | 26 | - |
≥1.7 | 7 | - |
>5 | - | 32 |
≤5 | - | 1.2 |
These findings underscore the importance of therapeutic drug monitoring (TDM) in optimizing voriconazole therapy and minimizing adverse effects .
3. Case Studies and Clinical Implications
Several case studies illustrate the clinical significance of this compound in understanding drug metabolism and efficacy:
- A study analyzed the pharmacokinetics of voriconazole in patients with varying body weights and found that higher body weight correlated with lower drug concentrations when administered orally .
- Another investigation focused on drug interactions, revealing that coadministration of glucocorticoids significantly reduced voriconazole concentrations, indicating a need for careful management in polypharmacy scenarios .
4. Research Findings on this compound
The use of this compound in research allows for precise tracking of the drug's metabolic pathways and pharmacokinetics due to its stable isotopic labeling. This has facilitated advancements in understanding how voriconazole is metabolized in the body and its interactions with other drugs.
Table 3: Stability and Measurement Techniques for this compound
Measurement Technique | Stability | LOD (μg/mL) |
---|---|---|
LC-MS/MS | Stable at -20°C | 0.1 |
HPLC | Stable for 4 days | 0.02 |
These methodologies are crucial for accurately assessing drug levels in clinical samples and ensuring effective treatment regimens .
Properties
Molecular Formula |
C16H14F3N5O |
---|---|
Molecular Weight |
353.32 g/mol |
IUPAC Name |
(2R,3S)-4,4,4-trideuterio-2-(2,4-difluorophenyl)-3-(5-fluoropyrimidin-4-yl)-1-(1,2,4-triazol-1-yl)(413C)butan-2-ol |
InChI |
InChI=1S/C16H14F3N5O/c1-10(15-14(19)5-20-7-22-15)16(25,6-24-9-21-8-23-24)12-3-2-11(17)4-13(12)18/h2-5,7-10,25H,6H2,1H3/t10-,16+/m0/s1/i1+1D3 |
InChI Key |
BCEHBSKCWLPMDN-FMXFOZHCSA-N |
Isomeric SMILES |
[2H][13C]([2H])([2H])[C@@H](C1=NC=NC=C1F)[C@](CN2C=NC=N2)(C3=C(C=C(C=C3)F)F)O |
Canonical SMILES |
CC(C1=NC=NC=C1F)C(CN2C=NC=N2)(C3=C(C=C(C=C3)F)F)O |
Origin of Product |
United States |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.